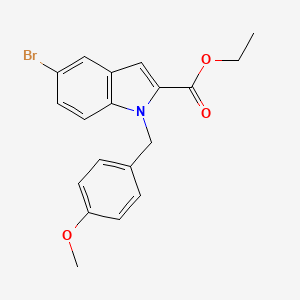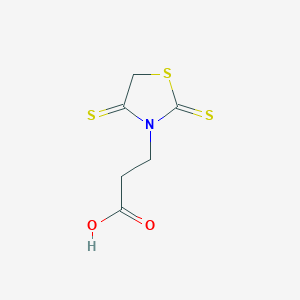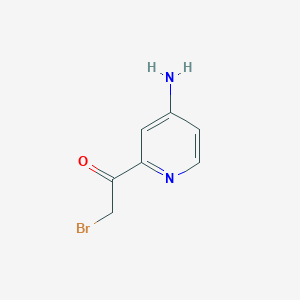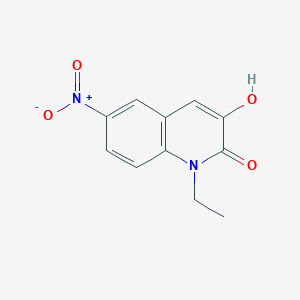
1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone typically involves the nitration of a quinolinone precursor followed by ethylation and hydroxylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for quinolinone derivatives often involve large-scale nitration and alkylation reactions. These processes are optimized for efficiency and cost-effectiveness, ensuring high yields and minimal by-products.
化学反应分析
Types of Reactions
1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
Oxidation: Quinolinone oxides.
Reduction: Amino-quinolinone derivatives.
Substitution: Various substituted quinolinone derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in its biological activity, potentially through redox reactions or interactions with cellular components.
相似化合物的比较
Similar Compounds
1-Ethyl-3-hydroxy-2(1h)-quinolinone: Lacks the nitro group, which may result in different biological activities.
6-Nitro-2(1h)-quinolinone: Lacks the ethyl and hydroxy groups, affecting its chemical reactivity and biological properties.
3-Hydroxy-6-nitro-2(1h)-quinolinone: Lacks the ethyl group, which may influence its solubility and pharmacokinetics.
Uniqueness
1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone is unique due to the presence of the ethyl, hydroxy, and nitro groups, which collectively contribute to its distinct chemical and biological properties.
属性
分子式 |
C11H10N2O4 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC 名称 |
1-ethyl-3-hydroxy-6-nitroquinolin-2-one |
InChI |
InChI=1S/C11H10N2O4/c1-2-12-9-4-3-8(13(16)17)5-7(9)6-10(14)11(12)15/h3-6,14H,2H2,1H3 |
InChI 键 |
NYBYAIDKAZDBOL-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)
![[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid](/img/structure/B13989745.png)
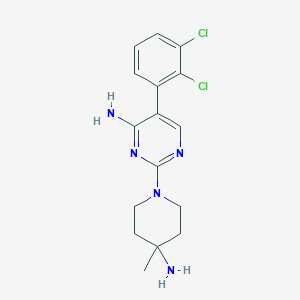
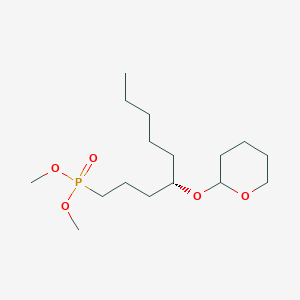
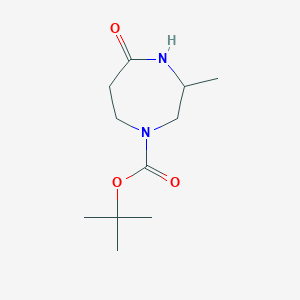

![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
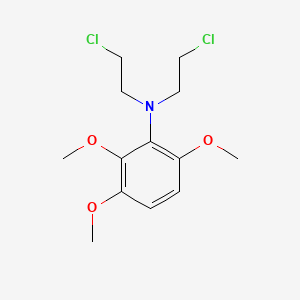
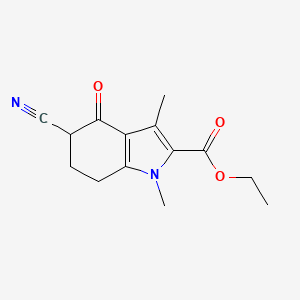
![1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13989789.png)
